

An In-Depth Technical Guide to Nucleosome Assembly Protein (NAP) Structure and Domains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NAP

Cat. No.: B1193189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Proteins (**NAPs**) are a highly conserved family of histone chaperones that play a pivotal role in the dynamic landscape of eukaryotic chromatin.[1] These acidic proteins are integral to a multitude of cellular processes, including DNA replication, transcription, and DNA repair, primarily by mediating the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[2][3] A deeper understanding of the structure and function of **NAP** proteins and their constituent domains is crucial for elucidating the mechanisms of chromatin-based regulation and for the development of novel therapeutic strategies targeting these pathways. This technical guide provides a comprehensive overview of the core structural features of **NAP** proteins, details of their key functional domains, methodologies for their study, and insights into their interaction pathways.

Core Structure and Domains of NAP Proteins

NAP proteins are characterized by a conserved modular architecture, typically consisting of a central core domain flanked by intrinsically disordered and highly acidic N-terminal and C-terminal tails.[4] The overall structure of a **NAP** protein allows it to function as a versatile histone chaperone, capable of binding to both core histones (H2A, H2B, H3, H4) and linker histone H1.[5][6]

The Conserved NAP Core Domain

The hallmark of the **NAP** family is the central, evolutionarily conserved **NAP** domain.[7] This domain is responsible for the homodimerization of **NAP** proteins, forming a characteristic "earmuff" or "headphone" shaped structure.[8] The dimer interface is primarily formed by a long alpha-helix from each monomer, creating a stable platform for histone binding.[9] Structural studies of yeast **NAP1** (y**NAP1**) have revealed that this core domain, roughly encompassing residues 70-370, is both necessary and sufficient for histone binding and nucleosome assembly in vitro.[5] The core domain itself can be further subdivided into a dimerization domain and a protein-protein interaction domain, which features a four-stranded antiparallel β -sheet.[9]

Acidic N- and C-Terminal Domains

Most **NAP** proteins possess highly acidic N- and/or C-terminal regions that are intrinsically disordered.[4] These regions are enriched in aspartic and glutamic acid residues and are thought to play a crucial role in histone binding by mimicking the negative charge of DNA, thereby providing a favorable interaction surface for the positively charged histones.[7] For instance, in human SET/TAF-I β , a member of the **NAP** family, the C-terminal acidic tail is critical for its histone chaperone activity.[7] While the core domain provides the primary binding platform, the acidic tails are believed to contribute to the dynamic and transient nature of **NAP**-histone interactions, facilitating the efficient transfer of histones to DNA.

Quantitative Data on NAP Protein Domains

The precise length and boundaries of the different domains can vary between **NAP** family members and across species. The following table summarizes available quantitative data on the domain organization of several representative **NAP** proteins.

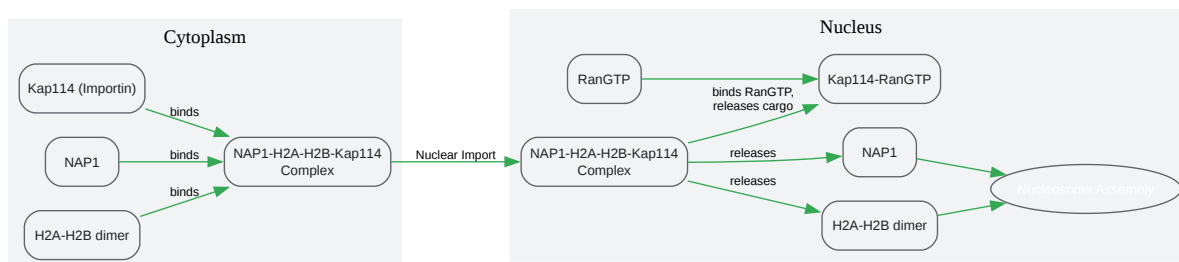
Protein	Species	Total Length (Amino Acids)	Core Domain (Approx. Residues)	N-Terminal Region (Approx. Residues)	C-Terminal Region (Approx. Residues)	Reference(s)
NAP1L1	Homo sapiens	391	Not explicitly defined	Not explicitly defined	Not explicitly defined	[10]
NAP1L1 (isoform 2)	Homo sapiens	207	Not explicitly defined	Not explicitly defined	Not explicitly defined	[11]
Nap1	Saccharomyces cerevisiae	417	70-370	1-69	371-417	[5] [12]
xNAP1	Xenopus laevis	393	38-282	1-37	283-393	[4] [6]
Nap1	Drosophila melanogaster	Not explicitly defined	Not explicitly defined	Not explicitly defined	Not explicitly defined	
SET/TAF- β	Homo sapiens	277	80-225	1-79	226-277	[7] [13]

Signaling and Interaction Pathways

NAP proteins function at the crossroads of several critical cellular pathways, interacting with a diverse array of proteins to regulate chromatin structure and function. The following diagrams, generated using the DOT language, illustrate key **NAP**-centric pathways.

NAP1-Mediated Histone Shuttling

NAP1 plays a crucial role in the transport of newly synthesized histones H2A and H2B from the cytoplasm into the nucleus. This process involves a coordinated interaction with the importin Kap114.[\[3\]](#)

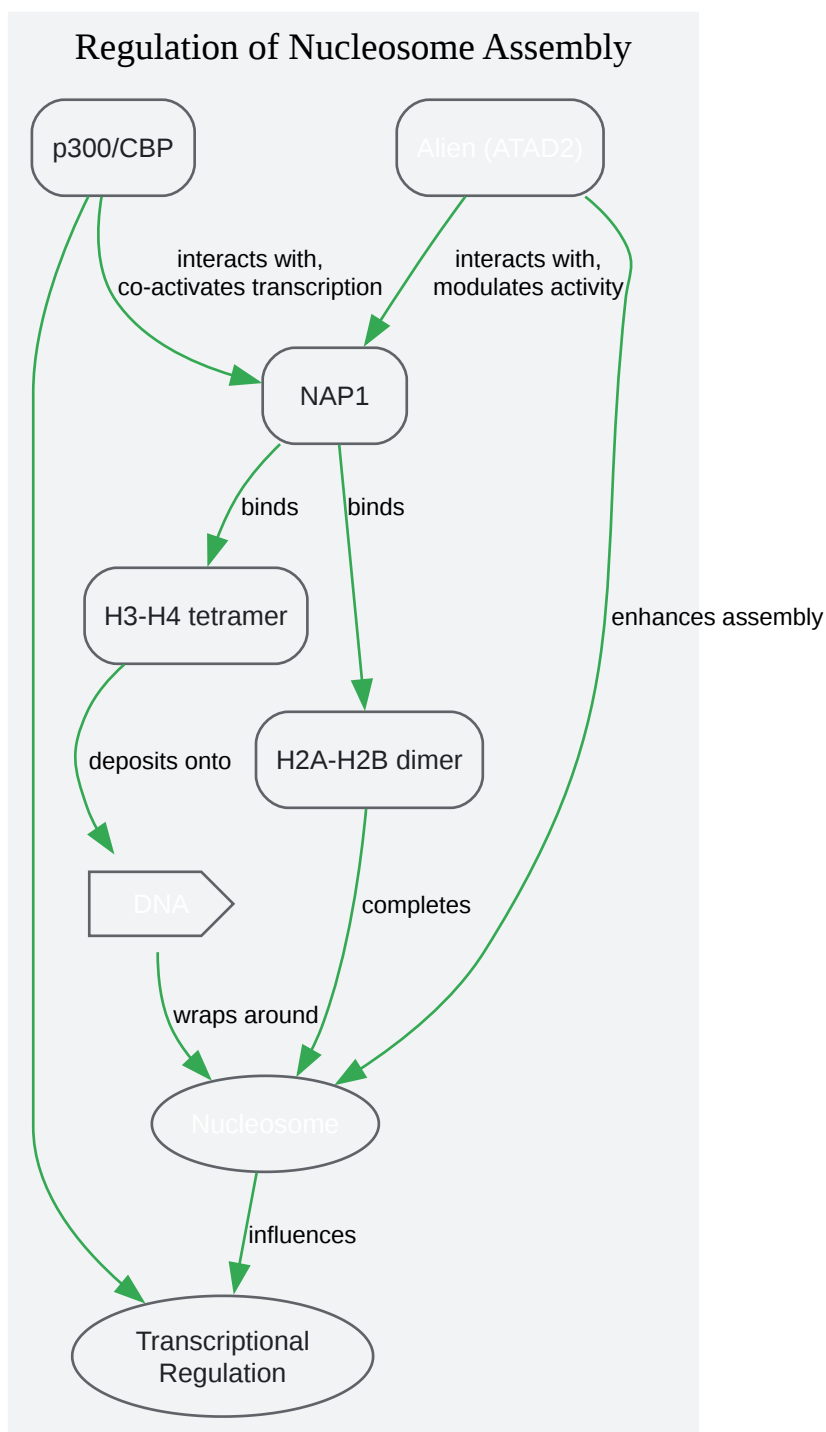


[Click to download full resolution via product page](#)

NAP1-mediated shuttling of H2A-H2B into the nucleus.

NAP1 in Nucleosome Assembly and Transcriptional Regulation

NAP1 facilitates the deposition of histones onto DNA to form nucleosomes. This process is often coupled with the activities of other chromatin-modifying enzymes and transcriptional coactivators, such as p300/CBP.[14] Furthermore, the interaction with corepressors like Alien (also known as ATAD2) can modulate **NAP1**'s activity.[2]



[Click to download full resolution via product page](#)

NAP1's central role in nucleosome assembly and its interplay with transcriptional regulators.

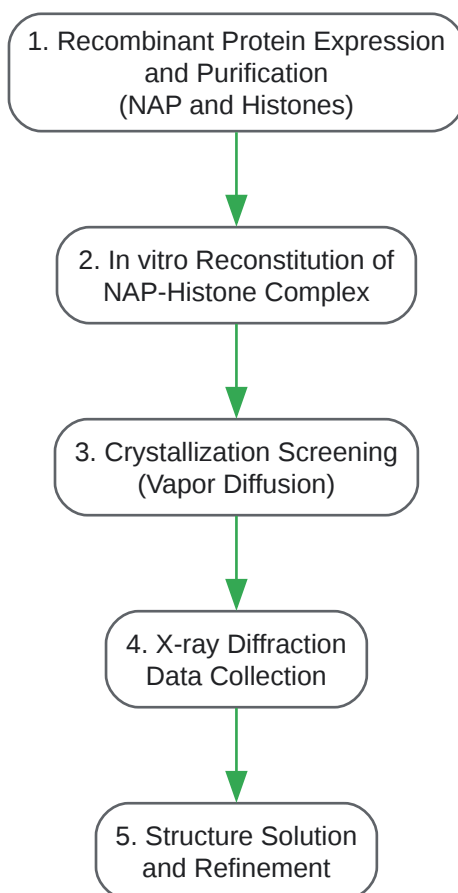
Experimental Methodologies for Studying NAP Protein Structure

The determination of the three-dimensional structure of **NAP** proteins and their complexes with histones has been instrumental in understanding their function. The following sections provide detailed outlines of the key experimental protocols used in these studies.

X-ray Crystallography of NAP-Histone Complexes

X-ray crystallography provides high-resolution structural information of proteins in a crystalline state.

Experimental Workflow:



[Click to download full resolution via product page](#)

Workflow for determining **NAP**-histone complex structure by X-ray crystallography.

Detailed Protocol Outline:

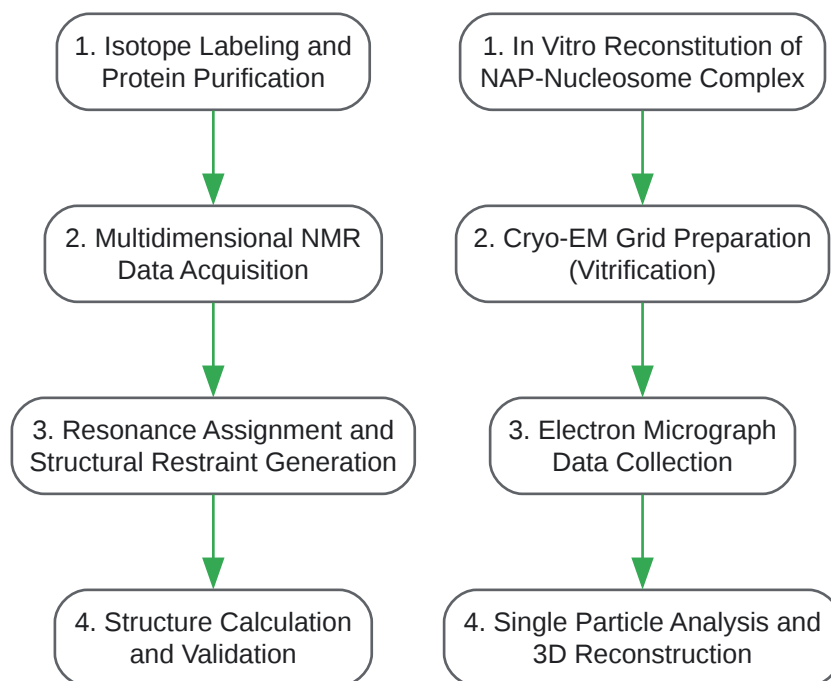
- Recombinant Protein Expression and Purification:
 - Express recombinant **NAP** and histone proteins (e.g., in *E. coli*).[\[14\]](#)
 - Purify individual proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[\[15\]](#)
 - For histones, purification from inclusion bodies followed by refolding is often necessary.[\[16\]](#)
- In Vitro Reconstitution of **NAP**-Histone Complex:
 - Mix purified **NAP** and histone proteins in appropriate stoichiometric ratios in a high-salt buffer.
 - Gradually reduce the salt concentration through dialysis to allow for complex formation.[\[17\]](#)
 - Purify the complex using size-exclusion chromatography to isolate the desired oligomeric state.
- Crystallization Screening:
 - Concentrate the purified complex to a suitable concentration (typically 5-10 mg/mL).
 - Perform high-throughput screening of various crystallization conditions (precipitants, pH, salts, additives) using vapor diffusion methods (sitting or hanging drop).[\[18\]](#)
- X-ray Diffraction Data Collection:
 - Mount a single, well-ordered crystal and flash-cool it in liquid nitrogen.
 - Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.
- Structure Solution and Refinement:

- Process the diffraction data to determine the electron density map.
- Build an atomic model of the protein complex into the electron density map.
- Refine the model to achieve the best fit with the experimental data.

Solution NMR Spectroscopy of NAP-Histone Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein structure, dynamics, and interactions in solution, providing information that is complementary to crystallography.

Experimental Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. embopress.org [embopress.org]
- 2. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Nuclear import of histones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a structural and functional domain in xNAP1 involved in protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of nucleosome assembly protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Identification of distinct SET/TAF-1 β domains required for core histone binding and quantitative characterisation of the interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Protein structure - NAP1L1 - The Human Protein Atlas [v22.proteinatlas.org]
- 11. uniprot.org [uniprot.org]
- 12. NAP1 | SGD [yeastgenome.org]
- 13. portlandpress.com [portlandpress.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. protocols.io [protocols.io]
- 16. Nucleosome Core Particle Reconstitution with Recombinant Histones and Widom 601 DNA | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Reconstitution of In Vivo-Like Nucleosome Positioning on Yeast DNA | Springer Nature Experiments [experiments.springernature.com]
- 18. Reconstitution and purification of nucleosomes with recombinant histones and purified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Nucleosome Assembly Protein (NAP) Structure and Domains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193189#nap-protein-structure-and-domains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com